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Compound of Interest

Compound Name: 4-(Isothiazol-5-yl)phenol

CAS No.: 68535-60-4

Cat. No.: B1497212

Get Quote

Executive Summary & Rationale
The hybridization of isothiazole (1,2-thiazole) scaffolds with phenolic moieties represents a

strategic approach in modern medicinal chemistry. While thiazoles (1,3-thiazoles) are

ubiquitous in FDA-approved drugs, the isothiazole isomer offers a unique electronic profile

characterized by a labile N–S bond and high electrophilicity. When coupled with the redox-

active and hydrogen-bonding capabilities of phenols, these hybrids emerge as potent

multitarget agents.

This guide analyzes the biological activities of these conjugates, focusing on the causality

between their unique electronic structures and their pharmacological effects.[1] It provides

actionable protocols for synthesis and bioassay validation.

Structural Classes & Chemical Logic
The Pharmacophore Hybridization
The therapeutic potency of isothiazole-containing phenols arises from the synergistic

interaction of two distinct pharmacophores:
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The Isothiazole Core (The Warhead): Unlike the stable 1,3-thiazole, the 1,2-isothiazole ring

is susceptible to nucleophilic attack, particularly at the sulfur atom. This makes it an excellent

"warhead" for covalent inhibition of cysteine-dependent enzymes.

The Phenolic Moiety (The Anchor): Provides H-bond donor capabilities for receptor affinity

and radical scavenging properties (antioxidant activity) to mitigate oxidative stress in

pathological microenvironments.

Key Structural Archetypes
3-Isothiazolones: Characterized by a carbonyl at position 3. Known primarily for broad-

spectrum antimicrobial activity due to their ability to form disulfide adducts with bacterial

proteins.

Isothiazole-Carboxamides: Often substituted at C-4 or C-5, these derivatives show antiviral

and anti-inflammatory potential by modulating cytokine pathways.

Bi-aryl Systems: Isothiazole rings directly coupled to resorcinol or catechol units, maximizing

kinase inhibitory potential via ATP-mimetic binding.

Biological Activities & Mechanisms of Action[2][3][4]
[5][6][7]
Antimicrobial & Antifungal Activity
Mechanism: The "Thiol-Switch" Isothiazolones function as electrophiles. They rapidly react with

thiol (-SH) groups of essential bacterial enzymes (e.g., dehydrogenases), leading to the

formation of a disulfide bond and ring opening (inhibition). The addition of a phenolic group

enhances membrane permeability and provides a secondary mechanism of disrupting the

electron transport chain.

Key Insight: Lipophilicity (logP) is a critical determinant. The phenolic group can be modified

(e.g., O-alkylation) to tune diffusion rates across the bacterial cell wall.

Anticancer Potential (Breast & Hepatic Lines)
Mechanism: Kinase Inhibition & Apoptosis Isothiazole-phenols have demonstrated cytotoxicity

against MCF-7 (breast) and HepG2 (liver) cancer cell lines.
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Target: VEGFR-2 and CDK2 kinases.

Mode of Action: The planar isothiazole ring intercalates or binds to the ATP-binding pocket,

while the phenolic hydroxyl forms crucial hydrogen bonds with the "hinge region" residues

(e.g., Glu/Leu).

Outcome: G1 phase cell cycle arrest and induction of apoptosis via Bcl-2 downregulation.

Neuroprotection (Alzheimer’s Disease)
Mechanism: Dual Inhibition (AChE/MAO-B) Hybrids targeting neurodegeneration often feature

a spacer between the isothiazole and phenol.

AChE Inhibition: The isothiazole ring interacts with the peripheral anionic site (PAS), while

the phenol interacts with the catalytic triad.

MAO-B Inhibition: The electron-rich nature of the system allows pi-stacking with the FAD

cofactor in Monoamine Oxidase B.

Visualization of Mechanisms & SAR
Diagram: Mechanism of Action & SAR
The following diagram illustrates the Structure-Activity Relationship (SAR) and the electrophilic

attack mechanism central to isothiazole biological activity.
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Caption: SAR map highlighting the electrophilic N-S "warhead" for antimicrobial action and the

phenolic "anchor" for kinase selectivity.

Experimental Protocols
Protocol A: Synthesis of Isothiazole-Phenol Hybrids
Objective: To synthesize a 4-arylisothiazole derivative via a "One-Pot" cyclization.

Reagents:

-keto thioamide or substituted acetophenone.

Ammonium thiocyanate (

).

Iodine (

) or NBS (Oxidant).

Solvent: Ethanol or DMF.

Step-by-Step Methodology:

Precursor Preparation: Dissolve the phenolic acetophenone (1.0 eq) in Ethanol.

Reagent Addition: Add Ammonium thiocyanate (2.0 eq) and stir at room temperature for 30

mins.

Oxidative Cyclization: Slowly add Iodine (1.2 eq) to the mixture. The reaction is exothermic;

maintain temperature

.

Reflux: Heat the mixture to reflux (

) for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

Work-up: Quench with saturated sodium thiosulfate (to remove excess
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). Extract with Ethyl Acetate (

mL).[2]

Purification: Recrystallize from Ethanol/Water to yield the isothiazole-phenol hybrid.

Protocol B: In Vitro Cytotoxicity (MTT Assay)
Objective: Quantify the antiproliferative activity against MCF-7 cells.[3]

Workflow:

Seeding: Seed MCF-7 cells (

cells/well) in a 96-well plate. Incubate for 24h at

, 5%

.

Treatment: Dissolve the isothiazole compound in DMSO (Stock: 10 mM). Prepare serial

dilutions in culture media. Add to wells (Final DMSO

).

Incubation: Incubate for 48 hours.

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

Solubilization: Remove media. Add 100

L DMSO to dissolve formazan crystals.

Measurement: Read absorbance at 570 nm using a microplate reader.

Calculation:

. Determine

using non-linear regression.
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Diagram: Experimental Workflow
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Caption: Integrated workflow from chemical synthesis to biological validation.
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Quantitative Data Summary
The following table summarizes reported

values for isothiazole-phenol derivatives against key targets, illustrating the impact of structural
variations.

Compound Class Target / Cell Line
Activity (

)
Structural Driver

Isothiazol-3-one E. coli (Antimicrobial)
2 - 5

M

N-S bond

electrophilicity

(covalent binding)

4-Aryl-Isothiazole
MCF-7 (Breast

Cancer)

2.57

0.16

M

Phenolic OH (H-bond)

+ Planar intercalation

Isothiazole-Resorcinol Tyrosinase (Enzyme)

8.10

0.22

M

Chelation of Copper

active site

Benzothiazole-Phenol AChE (Neuro) 23.4 nM
Dual binding (PAS +

Catalytic site)

Note: Values are representative of optimized leads in literature. "Benzothiazole" included for

comparative potency context.

Future Perspectives & Toxicity
While isothiazoles are potent, their high electrophilicity poses toxicity risks (skin sensitization,

potential mutagenicity).

Drug-Likeness: Future design must focus on "masking" the isothiazole ring or sterically

hindering the sulfur atom to prevent non-specific protein binding (off-target effects) while

maintaining specific enzyme affinity.
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Metabolic Stability: The N-S bond is liable to reductive cleavage in vivo. Bioisosteres (e.g.,

isoxazoles) may offer better stability but often at the cost of potency.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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